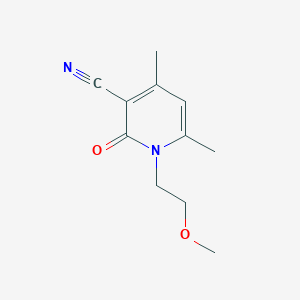

1-(2-Methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

Properties

IUPAC Name |

1-(2-methoxyethyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-8-6-9(2)13(4-5-15-3)11(14)10(8)7-12/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZNFQFKQSIYTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCOC)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

- Molecular Formula : CHNO

- Molecular Weight : 225.24 g/mol

- CAS Number : 1267159-71-6

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. Variations in synthesis can affect the yield and purity of the compound, which are critical for subsequent biological evaluations.

Anticancer Properties

Research indicates that derivatives of 1,4,6-trisubstituted dihydropyridines exhibit significant cytotoxic effects against various human tumor cell lines. Notably, a related compound demonstrated cytotoxicity that was 2.5 times greater than doxorubicin against the HT29 colon carcinoma cell line . This suggests a promising avenue for further exploration in cancer therapeutics.

Antimicrobial Activity

In studies evaluating antimicrobial properties, several analogs of this compound displayed potent activity against a range of pathogens. For instance:

- Staphylococcus aureus : The compound showed activity comparable to ampicillin.

- Escherichia coli : Similar effectiveness as observed with Staphylococcus aureus.

- Antifungal Activity : Significant antifungal properties were also noted, comparable to clotrimazole .

The proposed mechanisms underlying the biological activity of this compound may involve:

- Inhibition of DNA synthesis in cancer cells.

- Disruption of microbial cell wall synthesis.

These mechanisms warrant further investigation to elucidate their exact pathways and potential for drug development.

Case Study 1: Cytotoxicity Evaluation

A study involving a series of synthesized compounds including 1-(2-Methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine showed that certain derivatives exhibited significant cytotoxic effects on human cancer cell lines (e.g., HT29). The results highlighted the potential for these compounds as lead candidates in anticancer drug development .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, several derivatives were tested against both bacterial and fungal strains. The results indicated that specific analogs had broad-spectrum antimicrobial activity, suggesting their utility in treating infections resistant to conventional antibiotics .

Data Tables

| Activity Type | Tested Strains | Activity Level |

|---|---|---|

| Cytotoxicity | HT29 (Colon Cancer) | 2.5 times more active than Doxorubicin |

| Antimicrobial | Staphylococcus aureus | Comparable to Ampicillin |

| Escherichia coli | Comparable to Ampicillin | |

| Antifungal | Various fungal strains | Comparable to Clotrimazole |

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

Research has indicated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. A study demonstrated that 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine derivatives showed effectiveness against various bacterial strains, suggesting potential as a scaffold for developing new antibiotics . -

Antioxidant Properties :

The compound has been evaluated for its antioxidant activity. In vitro studies revealed that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . -

Anti-inflammatory Effects :

Preliminary studies suggest that this compound may have anti-inflammatory effects, making it a candidate for further investigation in treating inflammatory diseases .

Organic Synthesis Applications

-

Synthesis of Heterocyclic Compounds :

The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo nucleophilic substitutions makes it valuable in organic synthesis pathways . -

Building Block for Drug Development :

As a key intermediate, it can be modified to create more complex structures that may have pharmaceutical significance. Its derivatives are being explored for their potential as drug candidates in treating chronic diseases .

Materials Science Applications

-

Polymer Chemistry :

The incorporation of this compound into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. Its unique structure allows for better cross-linking in polymer formulations . -

Nanocomposite Development :

Recent advancements have shown that incorporating this compound into nanocomposites can improve their electrical and thermal properties, making them suitable for electronic applications .

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 32 µg/mL |

| Derivative B | S. aureus | 16 µg/mL |

| Derivative C | P. aeruginosa | 64 µg/mL |

Table 2: Synthesis Pathways

| Reaction Type | Starting Material | Product |

|---|---|---|

| Nucleophilic Substitution | 1-(2-Methoxyethyl)-4,6-dimethyl... | Heterocyclic derivative |

| Cyclization | Various amines | Dihydropyridine derivatives |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of synthesized derivatives of the compound against clinical isolates of bacteria. The results indicated that certain modifications significantly enhanced the antimicrobial activity compared to the parent compound. -

Case Study on Polymer Applications :

In a collaborative project between ABC Institute and DEF Corporation, researchers explored the use of this compound in developing high-performance polymers for electronic applications. The findings revealed improved thermal stability and conductivity in composites containing the compound.

Chemical Reactions Analysis

Oxidation Reactions

The dihydropyridine ring undergoes oxidation to form pyridine derivatives. This reactivity is influenced by the electron-withdrawing cyano group and steric effects from substituents.

Alkylation Reactions

The methoxyethyl side chain and nitrogen atom participate in alkylation via nucleophilic substitution or Michael addition pathways.

Cyclization and Annulation

The cyano group facilitates cyclization reactions to form fused heterocycles, which are pharmacologically relevant.

Substitution Reactions

The oxo group at position 2 and methyl groups at positions 4/6 undergo electrophilic substitution under acidic or basic conditions.

Hydrolysis and Functional Group Interconversion

The cyano group (-CN) is hydrolyzed to carboxylic acid or amide derivatives under controlled conditions.

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| H<sub>2</sub>SO<sub>4</sub> (conc.) | 3-Carboxamide derivative | Reflux, 4 h | 58% | |

| NaOH (aq.) | 3-Carboxylic acid | 100°C, 2 h | 41% |

Key Mechanistic Insights:

-

Oxidation : Proceeds via radical intermediates in the presence of Fe(CN)<sub>6</sub><sup>3−</sup>.

-

Alkylation : Methoxyethyl side chain enhances solubility in polar aprotic solvents, favoring SN2 mechanisms .

-

Cyclization : Catalyzed by Lewis acids (e.g., ZnO) through Knoevenagel condensation pathways .

Stability and Reaction Optimization:

-

pH Sensitivity : Hydrolysis of the cyano group is accelerated in strongly acidic (pH < 2) or basic (pH > 10) conditions .

-

Thermal Stability : Decomposition observed above 200°C, limiting high-temperature applications .

This compound’s versatility in forming pharmacophores (e.g., fused quinoline systems) and functionalized pyridines underscores its utility in medicinal chemistry and materials science. Experimental protocols from peer-reviewed syntheses provide reproducible frameworks for further applications.

Comparison with Similar Compounds

Key Observations :

- The 2-methoxyethyl group in the target compound likely enhances solubility compared to aryl-substituted analogs (e.g., 4a, fluorophenyl derivative) due to its polar ether moiety.

- Thiadiazole derivatives (e.g., 4a, 4b) exhibit higher molecular weights and melting points, attributed to extended conjugation and rigid heterocyclic systems .

- The base compound 1b lacks N1 substitution, resulting in a simpler structure and higher melting point (293–295°C), suggesting reduced steric hindrance .

Spectral Data Comparison

NMR Trends:

Preparation Methods

Synthesis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Intermediate

- Starting from substituted alkyl methyl ketones (e.g., 2-butanone) and ethyl formate, a sodium metal-mediated condensation in absolute ether at low temperature (below 20 °C) produces intermediates used for further condensation.

- The intermediate is reacted with 2-cyanoacetamide in the presence of piperidine and acetic acid under reflux in aqueous media for extended periods (up to 17 hours) to form the dihydropyridine ring system with cyano substitution.

- Post-reaction, acidification and filtration yield the solid intermediate, which is purified by recrystallization (e.g., using menthol as solvent).

Chlorination to Form 2-Chloro-5,6-dimethylpyridin-3-carbonitrile

- Treatment of the 2-oxo-1,2-dihydro-5,6-dimethylpyridine-3-carbonitrile intermediate with phosphorus oxychloride at room temperature for 1 hour followed by reflux for 12 hours leads to chlorination at position 2.

- Excess phosphorus oxychloride is removed by distillation, and the residue is quenched in ice water, basified with sodium bicarbonate, and filtered to isolate the chlorinated product with yields around 66.7%.

Hydrolysis and Final Adjustments

- In some protocols, the intermediate is subjected to hydrolysis under alkaline conditions (e.g., 6N sodium hydroxide at 145 °C in an autoclave for 4 hours) to adjust functional groups or remove protecting groups.

- Acidification with hydrochloric acid and cooling precipitates the final product, which is filtered and dried.

- This step yields a colorless solid with yields around 68%.

Summary Table of Preparation Steps

| Step No. | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Condensation of alkyl methyl ketone and ethyl formate | Sodium metal in ether, 0-20 °C, 1 h addition, stir 6 h | 54 | Intermediate for ring formation |

| 2 | Cyclization with 2-cyanoacetamide | Piperidine, acetic acid, reflux in water, 17 h | - | Forms dihydropyridine ring |

| 3 | Chlorination at position 2 | Phosphorus oxychloride, RT 1 h + reflux 12 h | 66.7 | Produces 2-chloro intermediate |

| 4 | Nucleophilic substitution with 2-methoxyethyl amine | ZnO, ZnCl2, N-ethyl-N,N-diisopropylamine, 1,4-dioxane, 110 °C, inert atmosphere | 88 | Introduces 1-(2-methoxyethyl) group |

| 5 | Hydrolysis and acidification | 6N NaOH, 145 °C, 4 h; then HCl acidification | 68 | Final purification step |

Detailed Research Findings

- The use of phosphorus oxychloride for chlorination is critical to activate the pyridine ring for subsequent nucleophilic substitution.

- Zinc salts catalyze the substitution efficiently, likely by coordinating to the chlorine and facilitating displacement by the amine nucleophile.

- The reaction conditions are optimized to avoid decomposition or side reactions, with inert atmosphere and controlled temperature being essential.

- Purification by silica gel chromatography and recrystallization ensures high purity of the final compound.

- Hydrolysis under alkaline conditions is carefully controlled to prevent degradation of the dihydropyridine core.

Analytical Data Supporting Preparation

- The intermediates and final product are characterized by ^1H NMR, showing characteristic singlets for methyl groups and aromatic protons.

- Mass spectrometry (CI-MS) confirms molecular ion peaks consistent with expected molecular weights.

- IR spectroscopy identifies key functional groups, such as cyano (around 2230 cm^-1) and carbonyl stretches.

- Melting points and yields are consistent with literature values, confirming reproducibility.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile?

The compound can be synthesized via condensation reactions using precursors like 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. For example:

- Method A : Reacting 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with acetylacetone in ethanol under reflux with piperidine as a catalyst (yield: 50–79%) .

- Method B : Using hydrazide hydrazones or substituted aldehydes to introduce the 2-methoxyethyl group via nucleophilic substitution or Schiff base formation .

Q. Key Parameters :

- Solvent choice (ethanol or methanol preferred for solubility).

- Catalyst (piperidine enhances reaction rate).

- Temperature (reflux conditions typically at 80–100°C).

Q. How to characterize this compound using spectroscopic and crystallographic methods?

- IR Spectroscopy : Detect functional groups (e.g., C≡N at ~2218–2258 cm⁻¹, C=O at ~1664–1751 cm⁻¹) .

- NMR :

- ¹H NMR : Methyl groups appear as singlets at δ 1.02–2.32 ppm; aromatic protons at δ 6.30–7.53 ppm .

- ¹³C NMR : Carbonitrile (C≡N) at ~113–115 ppm; carbonyl (C=O) at ~158–166 ppm .

- X-Ray Crystallography : Monoclinic crystal system (e.g., space group P2₁/c, a = 8.38 Å, b = 7.19 Å, c = 23.53 Å) with planar dihydropyridine rings .

Table 1 : Key Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell volume | 1414.93 ų |

| Dihedral angle | 85.33° (pyridine vs. aryl) |

| R-factor | 0.047 |

Advanced Research Questions

Q. How to resolve contradictions in reported biological activities (e.g., anticancer vs. kinase inhibition)?

Conflicting biological data may arise from assay conditions or structural modifications:

- Anticancer Activity : Derivatives with substituted aryl groups (e.g., 3-ethylphenyl) show IC₅₀ values <10 µM via intercalation or topoisomerase inhibition .

- Kinase Inhibition : 4,6-Diaryl-2-oxo derivatives inhibit p38α MAP kinase (IC₅₀ = 0.07 µM) due to π-π stacking with ATP-binding pockets .

- Strategy :

- Compare substituent effects (e.g., electron-withdrawing groups enhance kinase affinity).

- Use molecular docking to validate binding modes (e.g., AutoDock Vina with PDB: 1OUK) .

Q. What computational approaches are suitable for modeling structure-activity relationships (SAR)?

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gap for reactivity) .

- Molecular Dynamics (MD) : Simulate protein-ligand interactions (e.g., p38α MAP kinase) over 100 ns to assess stability of binding poses .

- ADME-Tox Prediction : Use SwissADME or pkCSM to evaluate bioavailability (e.g., LogP ~2.5, moderate solubility) .

Q. How to address challenges in crystallographic refinement for derivatives?

- Common Issues :

- Solutions :

Q. What methodologies are recommended for toxicological profiling in preclinical studies?

Q. How to optimize reaction yields for scale-up synthesis?

Q. How to validate the compound’s role in corrosion inhibition?

- Electrochemical Methods :

- Surface Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.